molecular formula C10H11FO2S B13634026 1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one

1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one

Cat. No.: B13634026
M. Wt: 214.26 g/mol
InChI Key: CQYFLLJVFGKMJU-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one is an organic compound with the molecular formula C10H11FO2S It is a derivative of acetophenone, featuring a fluoro and methoxy substituent on the phenyl ring and a methylthio group on the ethanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and methylthiomethyl ketone.

    Condensation Reaction: The aldehyde and ketone undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.

    Automation: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Using advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or base to proceed efficiently.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyacetophenone: A structurally similar compound with a fluoro and methoxy group on the phenyl ring but lacking the methylthio group.

    4-Fluoro-3-methoxybenzaldehyde: Another related compound with similar substituents on the phenyl ring but differing in the functional group.

Uniqueness

1-(3-Fluoro-4-methoxyphenyl)-2-(methylthio)ethan-1-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C10H11FO2S/c1-13-10-4-3-7(5-8(10)11)9(12)6-14-2/h3-5H,6H2,1-2H3

InChI Key

CQYFLLJVFGKMJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC)F

Origin of Product

United States

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